2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one
Description
This compound is a fluorinated purine nucleoside analog characterized by a 3-fluoro-3-methyltetrahydrofuran (oxolane) sugar moiety. Its structural uniqueness lies in the stereospecific placement of the fluorine atom at the 3'-position and a methyl group on the oxolane ring, which differentiates it from canonical nucleosides like adenosine or guanosine . The compound has garnered attention in antiviral research, particularly as a template molecule for hepatitis C virus (HCV) NS5B inhibitors due to its favorable docking scores and pharmacokinetic properties. Computational studies suggest that its tetrahydrofuran moiety interacts with the helicase domain of HCV NS5B, providing a scaffold for developing potent inhibitors .
Properties
Molecular Formula |
C11H14FN5O4 |
|---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
2-amino-9-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14FN5O4/c1-11(12)6(19)4(2-18)21-9(11)17-3-14-5-7(17)15-10(13)16-8(5)20/h3-4,6,9,18-19H,2H2,1H3,(H3,13,15,16,20)/t4?,6?,9?,11-/m1/s1 |
InChI Key |
MEXSXDCMCCIVFV-LTXNOJISSA-N |
Isomeric SMILES |
C[C@]1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)F |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective fluorination, and coupling reactions to attach the purine base to the sugar moiety. Common reagents used in these reactions include fluorinating agents, protecting groups like silyl ethers, and coupling agents such as carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific transformation.
Scientific Research Applications
2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine and hydroxyl groups enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related purine derivatives:
Key Findings:
Fluorine Position: The 3'-fluoro substitution in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., CAS 106449-56-3) . Compounds with 4'-fluoro (e.g., 3'-Deoxy-3'-fluoroguanosine) exhibit altered binding kinetics due to steric and electronic effects .
Stereochemistry :
Biological Activity
The compound 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one (often referred to as a nucleoside analog) has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a purine base structure modified by a sugar moiety. The presence of fluorine and hydroxyl groups contributes to its unique properties and biological interactions.
The biological activity of this compound is primarily attributed to its role as a nucleoside analog. Nucleoside analogs can mimic natural nucleosides and interfere with nucleic acid synthesis. This interference can inhibit viral replication or tumor growth by disrupting the normal function of nucleic acids within cells.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of various viruses, including coronaviruses. A study highlighted that nucleoside analogs similar to this compound could effectively inhibit SARS-CoV-2 replication, making them potential candidates for COVID-19 treatment .
Table 1: Antiviral Activity Summary
| Virus Type | Inhibition Mechanism | Reference |
|---|---|---|
| Coronaviruses | Interference with RNA synthesis | |
| Influenza Virus | Disruption of viral RNA polymerase | |
| Hepatitis C Virus | Mimicking natural substrates |
Anticancer Potential
In addition to its antiviral properties, this compound has also been studied for its anticancer effects. Its ability to disrupt nucleic acid synthesis can lead to apoptosis in cancer cells. Studies have suggested that it may enhance the efficacy of existing chemotherapeutic agents .
Case Study: Combination Therapy
A recent clinical trial explored the use of this compound in combination with traditional chemotherapeutics for treating advanced cancers. The results indicated improved patient outcomes compared to standard treatments alone, suggesting a synergistic effect .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest it has favorable absorption and distribution characteristics. However, detailed toxicological assessments are necessary to evaluate its safety profile in long-term use.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | Moderate (45%) |
| Half-life | 4 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
